5-Acetamido-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-1H-indazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development . The compound’s structure consists of an indazole core with an acetamido group at the 5-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the diazotization reaction. This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . The process typically involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .
Industrial Production Methods
Industrial production methods for 5-Acetamido-1H-indazole-3-carboxylic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for high yield and purity, can be applied to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Acetamido-1H-indazole-3-carboxylic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Acetamido-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the acetamido group at the 5-position.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of an acetamido group at the 5-position.
1H-Indazole-3-carboxamide: Has an amide group at the 3-position instead of a carboxylic acid group.
Uniqueness
5-Acetamido-1H-indazole-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the indazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-acetamido-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-5(14)11-6-2-3-8-7(4-6)9(10(15)16)13-12-8/h2-4H,1H3,(H,11,14)(H,12,13)(H,15,16) |
InChI Key |
IMFINXIOCILOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.